Zinc nonafluorobutanesulphonate

Descripción general

Descripción

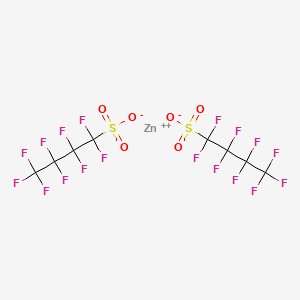

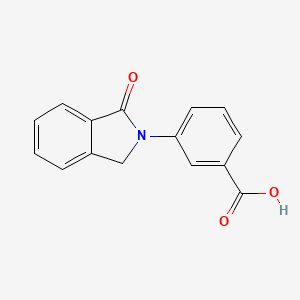

Zinc nonafluorobutanesulphonate, also known as Zinc nonaflate, is a chemical compound with the molecular formula C8F18O6S2Zn and a molecular weight of 663.57 .

Molecular Structure Analysis

The molecular structure of this compound consists of Zinc (Zn) atoms bonded with Carbon ©, Fluorine (F), Oxygen (O), and Sulfur (S) atoms . The exact structure can be represented by the SMILES string: C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, Zinc ions are known to participate in various reactions. For instance, they can react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, and with sodium hydroxide to precipitate zinc (II) hydroxide .Aplicaciones Científicas De Investigación

Zinc Oxide Nanoparticles in Biomedical Applications

Zinc oxide nanoparticles (ZnO NPs) demonstrate significant potential in biomedical research. They are recognized for their anticancer and antimicrobial activities, linked to their ability to generate reactive oxygen species and induce apoptosis. Additionally, ZnO NPs serve as effective drug carriers, reducing unwanted toxicity and amplifying synergistic effects in drug delivery systems (Mishra et al., 2017).

Zinc in Cancer Research

Zinc is crucial in understanding tumor cell biology. Its role in maintaining the structural integrity of insulin and in influencing the physiology and pathology of organs like the pancreas, prostate, and mammary glands is noteworthy. This connection suggests a significant role for zinc in the prevention and treatment of cancers such as pancreatic, prostate, and breast cancer (Hoang et al., 2016).

Zinc-Phthalocyanine in Photodynamic Therapy

Zinc(II) phthalocyanine with octa-sulphonates, as a novel compound, exhibits non-aggregation in water, high photoactivity, and low dark-toxicity. It has a specific affinity to macrophages via the scavenger receptor-A and can selectively accumulate in tumor sites, indicating its potential in targeted photodynamic cancer therapy (Li et al., 2015).

Zinc Oxide Nanoparticles in Drug Delivery

ZnO nanomaterials are emerging as attractive candidates for cancer applications and drug delivery. Their inherent toxicity and selectivity against cancer cells may be enhanced further, making them promising new anticancer agents (Rasmussen et al., 2010).

Zinc as an Immunomodulator

Zinc supplementation has been shown to suppress allogeneic reactions while maintaining the antigenic potency of the host. This selective suppression by zinc could lead to new immunosuppressants, potentially beneficial in transplants and autoimmune disorders (Faber et al., 2004).

Zinc in Wound Healing

Zinc plays a vital role in wound healing. It acts as a cofactor in enzyme systems and zinc-dependent matrix metalloproteinases that augment autodebridement and keratinocyte migration. Zinc's cytoprotective role against reactive oxygen species and bacterial toxins potentially makes it effective in wound management (Lansdown et al., 2007).

Zinc's Role in Antiviral Immunity

Zinc's influence on antiviral immunity is profound. It has been demonstrated to possess antiviral activity against various viruses through multiple mechanisms. Zinc's therapeutic use in viral infections, such as herpes simplex virus and the common cold, highlights its potential as an antiviral agent (Read et al., 2019).

Safety and Hazards

Direcciones Futuras

Zinc-based compounds have been extensively researched for their potential in various fields. For instance, Zinc-based metal-organic frameworks (MOFs) have shown promise in targeted drug delivery and biomedical applications . Moreover, Zinc oxide-based antimicrobial coatings are being explored for their potential in biomedical applications . These developments suggest that Zinc nonafluorobutanesulphonate could also have potential future applications in similar areas.

Mecanismo De Acción

Target of Action

Zinc nonafluorobutanesulphonate, as a zinc compound, primarily targets zinc-dependent proteins . These proteins include enzymes and transcription factors that play crucial roles in various biological processes . Zinc is also known to interact with zinc finger proteins (ZFPs) , which are involved in transcription, protein degradation, DNA repair, and cell migration .

Mode of Action

This compound interacts with its targets by providing the necessary zinc ions. Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic ion, zinc is an essential part of many enzymes, facilitating various biochemical reactions. In its structural role, zinc maintains the correct conformation of proteins, enabling them to recognize specific DNA, RNA, and protein sequences . As a regulatory ion, zinc controls intercellular communication and intracellular events .

Biochemical Pathways

This compound affects numerous biochemical pathways due to the widespread role of zinc in the body. It is involved in cell cycle progression , immune functions , meiosis , and many other physiological procedures . Zinc is also critical for maintaining cellular homeostasis . Disruption of zinc homeostasis often coincides with disease progression .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to other zinc compounds. Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the broad roles of zinc. For instance, zinc is known to act as an immune modulator, playing an important role in antiviral immunity . It also has anti-inflammatory and antioxidant properties . In the context of respiratory tract infections, zinc supplementation has been shown to reduce symptom duration and severity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components can affect the absorption of zinc . Furthermore, the massive use of zinc nanosized products could potentially pose environmental hazards as they are eventually released into the ecosystem . The alkaline environment can also influence the action of zinc compounds .

Propiedades

IUPAC Name |

zinc;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Zn/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUICSBDARJXPJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18O6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694203 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502457-69-4 | |

| Record name | Zinc bis(nonafluoro-1-butanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)